In-Depth Technical Guide to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
In-Depth Technical Guide to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine
CAS Number: 175136-61-5
This technical guide provides a comprehensive overview of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Properties
6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a substituted benzodioxine derivative. Its chemical structure consists of a benzene ring fused to a 1,3-dioxine ring, with a chloro substituent at position 6 and a chloromethyl group at position 8.[1] This compound is primarily utilized as a building block in the synthesis of more complex molecules, most notably the insecticide chlorantraniliprole.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175136-61-5 | [2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | [3] |
| Molecular Weight | 219.06 g/mol | [3] |
| IUPAC Name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | [4] |
| Calculated HOMO-LUMO Gap | Approximately 2.4 eV | [1] |
| Calculated HOMO Energy | Approximately -5.2 eV | [1] |
Synthesis
The synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine typically involves a two-step process: chlorination followed by chloromethylation of a suitable precursor.[1]
General Synthetic Approach
A common route involves the chlorination of a benzodioxine precursor, followed by the introduction of the chloromethyl group. The chlorination can be achieved using reagents like hydrogen chloride in the presence of sulfuric acid.[1] The subsequent chloromethylation is often carried out via an electrophilic aromatic substitution reaction.
Illustrative Experimental Protocol: Chloromethylation of an Aromatic Precursor
Materials:
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Aromatic precursor (e.g., 6-chloro-4H-1,3-benzodioxine)
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Paraformaldehyde or Formalin solution
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Concentrated Hydrochloric Acid
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A Lewis acid catalyst (e.g., Zinc Chloride)
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Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve the aromatic precursor in the anhydrous solvent.
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Add the Lewis acid catalyst to the solution and cool the mixture in an ice bath.
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Slowly add a mixture of paraformaldehyde (or formalin) and concentrated hydrochloric acid to the cooled solution via a dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to a mixture of ice and water.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, and stoichiometry of reagents) would need to be optimized for the synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
Chemical Reactivity and Applications
The presence of the reactive chloromethyl group makes 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine a versatile intermediate for further chemical transformations.[1]
Nucleophilic Substitution
The chlorine atom of the chloromethyl group is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position. For example, it can react with amines to form aminomethyl derivatives.[1]
Intermediate in Pesticide Synthesis
A significant application of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is its use as a key intermediate in the synthesis of chlorantraniliprole, a broad-spectrum insecticide.[1] The synthesis involves the reaction of this intermediate with an appropriate anthranilamide derivative.
Safety and Handling
Detailed safety data for 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is not extensively published. However, based on its chemical structure, which includes chlorinated and reactive functional groups, appropriate safety precautions should be taken.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
Caption: Generalized synthetic workflow for 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
The following diagram illustrates the role of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine as an intermediate in a subsequent reaction.
Caption: Role of the compound as an intermediate in nucleophilic substitution reactions.
